molecular formula C9H14O4S B13206501 Ethyl 2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate

Ethyl 2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate

Cat. No.: B13206501
M. Wt: 218.27 g/mol
InChI Key: ZKSZABMXPQGOCJ-UHFFFAOYSA-N
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Description

Ethyl2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate is a chemical compound with the molecular formula C8H15NO4S. It is primarily used in proteomics research and has various applications in scientific research. The compound is characterized by its unique structure, which includes a thiazinan ring and an ethyl acetate group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate typically involves the reaction of ethyl acetate with a thiazinan derivative. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The process may also involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of Ethyl2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The industrial process is designed to be cost-effective and scalable, ensuring that the compound can be produced in large quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and substituted derivatives of Ethyl2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate .

Scientific Research Applications

Ethyl2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate include:

  • 2-Chloro-N-arylacetamide
  • 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone)

Uniqueness

Ethyl2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate is unique due to its specific thiazinan ring structure and ethyl acetate group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H14O4S

Molecular Weight

218.27 g/mol

IUPAC Name

ethyl 2-(1,1-dioxothian-4-ylidene)acetate

InChI

InChI=1S/C9H14O4S/c1-2-13-9(10)7-8-3-5-14(11,12)6-4-8/h7H,2-6H2,1H3

InChI Key

ZKSZABMXPQGOCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1CCS(=O)(=O)CC1

Origin of Product

United States

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